![molecular formula C16H21N5O2 B2755976 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide CAS No. 921503-00-6](/img/structure/B2755976.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .Scientific Research Applications
Antimicrobial Properties
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide derivatives have demonstrated potential in antimicrobial applications. A study by Desai et al. (2013) synthesized a series of related compounds, which were then tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds were evaluated for their antifungal properties against various fungal strains. The findings suggest that these derivatives could be valuable in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy Applications
In the context of photodynamic therapy, particularly for cancer treatment, the synthesis and characterization of novel derivatives related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have shown promise. Pişkin et al. (2020) synthesized new derivatives with significant singlet oxygen quantum yields, a crucial factor for effective photodynamic therapy. These compounds could potentially be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
The compound and its related derivatives play a significant role in chemical synthesis and catalysis. Studies by Xiong et al. (2018) and Fukui et al. (2014) illustrate its application in the synthesis of complex organic molecules. These studies highlight the use of related compounds in catalyzing chemical reactions that are essential for the creation of various organic compounds, indicating its importance in the field of synthetic chemistry (Xiong, Xu, Sun, & Cheng, 2018); (Fukui, Liu, Liu, He, Wu, Tian, & Lin, 2014).
Development of Radiolabelled Compounds
Compounds related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide have been used in the development of radiolabelled compounds, which are crucial in medical imaging and diagnostics. Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using related derivatives, demonstrating their potential in imaging AT1 receptors, a valuable tool in medical diagnostics (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJEKJICRZHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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